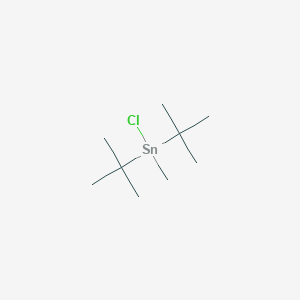![molecular formula C37H60N2O B14335573 Bis[4-(dihexylamino)phenyl]methanone CAS No. 103510-27-6](/img/structure/B14335573.png)
Bis[4-(dihexylamino)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(dihexylamino)phenyl]methanone is an organic compound with a complex structure, characterized by the presence of two dihexylamino groups attached to a phenyl ring, which is further connected to a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(dihexylamino)phenyl]methanone typically involves the reaction of 4-(dihexylamino)benzaldehyde with a suitable reagent to form the desired methanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[4-(dihexylamino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents
Eigenschaften
CAS-Nummer |
103510-27-6 |
|---|---|
Molekularformel |
C37H60N2O |
Molekulargewicht |
548.9 g/mol |
IUPAC-Name |
bis[4-(dihexylamino)phenyl]methanone |
InChI |
InChI=1S/C37H60N2O/c1-5-9-13-17-29-38(30-18-14-10-6-2)35-25-21-33(22-26-35)37(40)34-23-27-36(28-24-34)39(31-19-15-11-7-3)32-20-16-12-8-4/h21-28H,5-20,29-32H2,1-4H3 |
InChI-Schlüssel |
WZWGLIZDYGSUFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
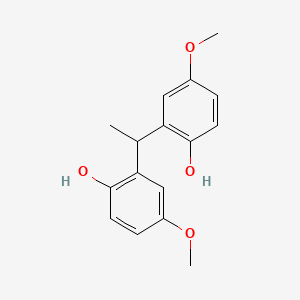
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
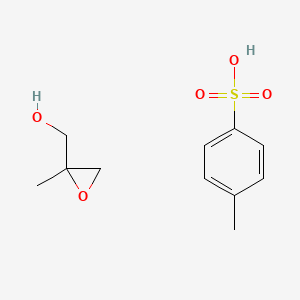
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
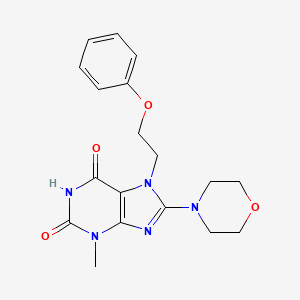
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
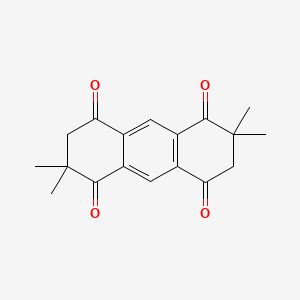
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
